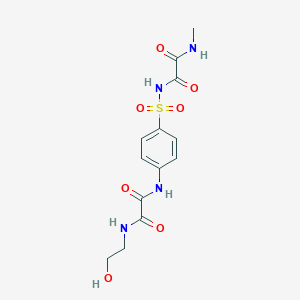

N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide

Description

Properties

CAS No. |

81717-42-2 |

|---|---|

Molecular Formula |

C13H16N4O7S |

Molecular Weight |

372.36 g/mol |

IUPAC Name |

N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |

InChI |

InChI=1S/C13H16N4O7S/c1-14-10(19)13(22)17-25(23,24)9-4-2-8(3-5-9)16-12(21)11(20)15-6-7-18/h2-5,18H,6-7H2,1H3,(H,14,19)(H,15,20)(H,16,21)(H,17,22) |

InChI Key |

RJHLHHONIJQHCT-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Amino-Phenyl-Beta-Hydroxyethyl Sulfone Sulfate Intermediate

A critical intermediate is 4-amino-phenyl-beta-hydroxyethyl sulfone sulfate, which serves as the sulfonylated aromatic amine precursor.

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of nitro halogeno-benzene with beta-mercaptoethanol | 30–50 °C, 2–4 h, acid binding agent added dropwise | Nitro halogeno-benzene, beta-mercaptoethanol, acid binding agent | 4-nitrophenyl-beta-hydroxyethyl thioether |

| 2 | Oxidation of thioether to sulfone | 30–100 °C, 2–4 h, oxygenant added dropwise | Catalyst (e.g., sodium wolframate), hydrogen peroxide, water | 4-nitrophenyl-beta-hydroxyethyl sulfonyl |

| 3 | Catalytic hydrogenation of nitro group to amine | 40–100 °C, 4–10 h, hydrogen pressure 5–60 Kg/cm² | Raney nickel catalyst, solvent (e.g., methanol) | 4-amino-phenyl-beta-hydroxyethyl sulfone |

| 4 | Sulfation to sulfate salt | 100–120 °C, 20–40 min | Sulfuric acid, ice-water mixture | 4-amino-phenyl-beta-hydroxyethyl sulfone sulfate |

This method achieves high purity (up to 98%) and good yield (~90%) of the sulfone sulfate intermediate, which is essential for subsequent functionalization steps.

Introduction of Oxoacetyl and Hydroxyethyl Amino Groups

The oxoacetyl group (oxoacetyl = ketoacetyl) is introduced via acylation reactions typically involving oxoacetyl chloride or equivalent activated derivatives reacting with the amino group on the aromatic ring.

The hydroxyethyl amino group is introduced by nucleophilic substitution or ring-opening reactions of cyclic carbamates or oxazolidinones derived from halogeno-nitro-anilines.

- The reaction of halogeno-nitro-anilines with chloroalkyl chloroformates forms cyclic carbamates (oxazolidinones), which upon ring opening with alkali hydroxides yield hydroxyalkyl amino derivatives.

- These steps are conducted in non-aqueous solvents under mild conditions (room temperature to 60 °C) to maintain high selectivity and purity.

- The hydroxyethyl amino group is introduced without isolating intermediates, improving efficiency and reducing impurities.

Formation of N'-Methylethanediamide Moiety

The final amide bond formation involves coupling the sulfonylated aromatic intermediate bearing hydroxyethyl and oxoacetyl groups with N'-methylethanediamide.

- This step typically uses standard amide coupling reagents or direct condensation under controlled temperature (often 40–80 °C).

- The reaction conditions are optimized to avoid hydrolysis or side reactions of sensitive functional groups.

- Purification is achieved by recrystallization or chromatographic methods to isolate the target compound with high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Nitro halogeno-benzene + beta-mercaptoethanol | 30–50 °C, acid binding agent | 4-nitrophenyl-beta-hydroxyethyl thioether | High yield |

| 2 | Oxidation | Thioether intermediate | H2O2, sodium wolframate catalyst, 30–100 °C | 4-nitrophenyl-beta-hydroxyethyl sulfonyl | ~90% yield, 98% purity |

| 3 | Catalytic hydrogenation | Nitro sulfonyl intermediate | Raney Ni, H2, 40–100 °C, 5–60 Kg/cm² | 4-amino-phenyl-beta-hydroxyethyl sulfone | High yield |

| 4 | Sulfation | Amino sulfone | Sulfuric acid, 100–120 °C | Sulfate salt intermediate | High purity |

| 5 | Acylation (oxoacetylation) | Sulfate intermediate | Oxoacetyl chloride or equivalent | Oxoacetylated intermediate | Moderate to high yield |

| 6 | Amide coupling | Oxoacetyl intermediate + N'-methylethanediamide | Controlled temperature, coupling reagents | Target compound | High purity |

Research Findings and Optimization Notes

- The oxidation step (Step 2) is critical for converting thioether to sulfone with minimal over-oxidation or degradation. Use of sodium wolframate catalyst and controlled addition of hydrogen peroxide at 70 °C improves selectivity and yield.

- Catalytic hydrogenation (Step 3) requires precise control of hydrogen pressure and temperature to avoid reduction of other functional groups.

- Sulfation (Step 4) with sulfuric acid must be carefully controlled in temperature (100–120 °C) and acid concentration (45–70%) to obtain the sulfate salt without decomposition.

- The ring-opening method for hydroxyethyl amino group introduction avoids harsh basic conditions, preserving the nitro group until reduction.

- The overall process benefits from telescoping steps without intermediate isolation, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH₄ (lithium aluminium hydride).

Substitution: The amide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide and sulfonyl groups, which are common in many biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogues (Table 1), emphasizing structural variations and their implications for physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Sulfonyl-Containing Analogues

Substituent Effects on Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyethyl group confers higher aqueous solubility compared to the decylamino analogue, which has a 10-carbon chain favoring lipid bilayer penetration . This trade-off impacts bioavailability: polar groups improve dissolution but may hinder cellular uptake.

Intermolecular Interactions and Solid-State Behavior

- The target compound’s amide and sulfonyl groups likely facilitate hydrogen bonding, as observed in related N-(substituted phenyl)acetamides, which form stable crystalline networks via C–H⋯O interactions . Such interactions influence melting points, solubility, and formulation stability.

Biological Activity

The compound N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₄O₈S

- Molecular Weight : 402.38 g/mol

- CAS Number : 20535-76-6

This compound features a sulfonamide group, which is known for its ability to inhibit various biological processes through enzyme interactions.

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with specific enzymes and proteins. The sulfonamide moiety plays a crucial role in mimicking natural substrates, thereby inhibiting enzyme activity.

- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism is similar to that of other sulfa drugs, which have been widely used as antibiotics.

- Protein Interaction : The compound may also engage in hydrogen bonding with amino acids in active sites of target proteins, influencing their function and stability.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study assessed its impact on human gastric cancer cells using the MTT assay, revealing an IC50 value indicative of its potency in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| Human Gastric Cancer | 25 |

| HeLa Cells | 30 |

| MDA-MB-231 | 28 |

These results suggest that the compound may be a candidate for further development as an anticancer agent.

Antioxidant Activity

In addition to its antiproliferative effects, this compound has shown antioxidant properties. It was evaluated for its ability to scavenge free radicals using DPPH and ABTS assays. The results indicated a moderate antioxidant capacity, which may contribute to its overall therapeutic profile.

Case Studies and Research Findings

- Study on Cancer Cell Lines : In a comprehensive study published in Cancer Research, researchers found that treatment with this compound led to significant apoptosis in treated cancer cells compared to control groups. The mechanism was linked to the activation of caspase pathways, essential for programmed cell death.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to untreated controls. Histological examinations revealed decreased cell proliferation markers and increased apoptosis within tumor tissues.

- Synergistic Effects : Further investigations into combination therapies indicated that when used alongside conventional chemotherapeutics, this compound enhanced the efficacy of treatments while reducing side effects typically associated with high doses of chemotherapy agents.

Q & A

Basic: What synthetic routes are effective for producing N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide, and what are their critical reaction conditions?

Methodological Answer:

A common approach involves sequential functionalization of the phenylsulfonyl core. For example:

Sulfonamide Formation : React 4-aminophenylsulfonyl precursors with acetic anhydride under reflux to introduce the acetamide group, ensuring controlled stoichiometry to avoid over-acylation .

Oxoacetyl Linkage : Couple the 2-hydroxyethylamino group via oxoacetylation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF, maintaining pH 7–8 to optimize amide bond formation .

Purification : Crystallize the product using ethanol-water mixtures, with slow evaporation to enhance yield and purity (≥95% by HPLC) .

Critical Conditions : Temperature control during reflux (80–100°C), inert atmosphere to prevent oxidation, and rigorous drying of solvents to minimize hydrolysis .

Basic: Which spectroscopic and crystallographic methods are optimal for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths and angles (e.g., sulfonyl-O distances ≈1.43 Å, amide C=O ≈1.22 Å) to validate stereochemistry and intermolecular interactions (e.g., H-bonding networks) .

- NMR Spectroscopy : Use - and -NMR to confirm substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.3–7.8 ppm) and detect rotamers in solution .

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm, amide I band at 1640–1680 cm) .

Validation : Cross-reference spectral data with computational models (DFT) to resolve ambiguities in tautomeric forms .

Advanced: How can researchers design experiments to assess the environmental persistence and transformation pathways of this compound?

Methodological Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory Studies :

- Hydrolysis : Expose the compound to pH 3–11 buffers at 25–50°C, monitoring degradation via LC-MS.

- Photolysis : Use UV light (λ = 290–400 nm) to simulate sunlight, quantifying byproducts (e.g., sulfonic acid derivatives) .

Biotic Transformation :

- Incubate with soil or microbial consortia under aerobic/anaerobic conditions, tracking metabolite profiles (e.g., methylated or hydroxylated products) .

Field Monitoring :

- Deploy passive samplers in water/sediment systems to measure bioaccumulation factors (BCF) and half-lives (t) .

Data Integration : Use QSAR models to predict ecotoxicological endpoints based on substituent electronegativity and lipophilicity .

Advanced: What strategies are recommended for resolving discrepancies in activity data across different biological assays involving this compound?

Methodological Answer:

- Structural Benchmarking : Compare activity data against analogs (e.g., ’s derivatives with varying substituents) to identify structure-activity trends (e.g., hydroxyethyl groups enhancing solubility but reducing membrane permeability) .

- Assay Replication : Standardize protocols (e.g., cell lines, incubation times) across labs. For example, ’s antioxidant assays used DPPH/β-carotene with four replicates to minimize variability .

- Mechanistic Profiling : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct targets from off-target effects .

Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate confounding variables (e.g., solvent polarity, temperature gradients) .

Advanced: How does the compound’s molecular conformation influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The sulfonyl group’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution, but steric hindrance from the N'-methylethanediamide moiety may limit accessibility at the ortho position .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, enhancing substitution at the oxoacetyl group .

- Computational Modeling : Use DFT to map electrostatic potential surfaces (EPS), identifying nucleophilic “hotspots” (e.g., carbonyl carbons with partial positive charge) .

Experimental Validation : Compare reaction rates in substituted analogs (e.g., ’s methyl vs. methoxy derivatives) to quantify steric/electronic contributions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .

- Waste Management : Neutralize acidic byproducts with bicarbonate before disposal. Store waste in labeled containers for incineration .

- Emergency Procedures : In case of inhalation, administer oxygen; for skin contact, rinse with water for 15 minutes .

Documentation : Maintain SDS sheets referencing CAS-specific hazards (e.g., ’s H303/H313/H333 codes) .

Advanced: How can researchers elucidate the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

Methodological Answer:

- Biophysical Techniques :

- SPR/Surface Plasmon Resonance : Measure real-time binding kinetics (k/k) to target proteins .

- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Computational Docking : Use AutoDock Vina to predict binding poses, guided by crystallographic data from .

- Functional Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase) with IC determination using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.